9,10-Dihydroxystearate
Overview
Description
9,10-dihydroxystearate is a long-chain fatty acid anion that is the conjugate base of 9,10-dihydroxystearic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion and a hydroxy fatty acid anion. It is a conjugate base of a 9,10-dihydroxyoctadecanoic acid.
Scientific Research Applications
Industrial Applications 9,10-Dihydroxystearate, particularly derived from palm-based oils, has significant industrial applications. It's utilized in the production of cosmetics, food, personal care, and pharmaceutical products. Its development includes processes like epoxidation, hydrolysis, blending, esterification, amidation, and polymerization. This compound, along with its derivatives such as DHSA-stearates and DHSA-estolides, finds its use in products like soaps, deodorant sticks, and shampoos (Koay et al., 2011).
Chemical Reactivity Research has shown that methyl this compound can be oxidized under specific conditions to yield various monobasic and dibasic acids like acetic, propionic, and succinic acids, which have potential applications in different chemical processes (Kameoka, 1961).
Biochemical Studies The compound has been studied for its biochemical properties, like being a substrate for cytosolic epoxide hydrolase. This enzyme converts this compound into various hydrated forms, demonstrating its potential in biochemical research and applications (Nourooz-Zadeh et al., 1992).
Polymer Compatibility this compound derivatives have been studied for their compatibility with commercial polymers. This includes alkyl and alkenyl esters of 9,10-dihydroxystearic acid, which are promising materials for polymer applications (Knight et al., 1950).
Analytical Chemistry In the field of analytical chemistry, this compound has been used as an internal standard in chromatographic methods for quantifying various lipid components (Payne-Wahl et al., 1981).
Biocatalysis Enzymatic methods have been developed for the synthesis of this compound esters. This involves lipase-catalyzed reactions that demonstrate the compound's potential in biocatalytic processes (Awang et al., 2005).
Properties
IUPAC Name |
9,10-dihydroxyoctadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUYIREGFMSP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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